Einecs 269-693-7

CAS No.: 68310-05-4

Cat. No.: VC17135089

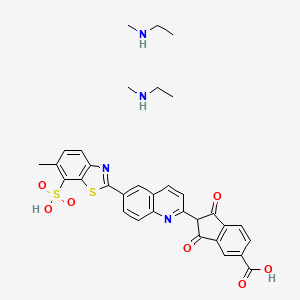

Molecular Formula: C33H34N4O7S2

Molecular Weight: 662.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68310-05-4 |

|---|---|

| Molecular Formula | C33H34N4O7S2 |

| Molecular Weight | 662.8 g/mol |

| IUPAC Name | N-methylethanamine;2-[6-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)quinolin-2-yl]-1,3-dioxoindene-5-carboxylic acid |

| Standard InChI | InChI=1S/C27H16N2O7S2.2C3H9N/c1-12-2-7-20-24(25(12)38(34,35)36)37-26(29-20)14-5-8-18-13(10-14)4-9-19(28-18)21-22(30)16-6-3-15(27(32)33)11-17(16)23(21)31;2*1-3-4-2/h2-11,21H,1H3,(H,32,33)(H,34,35,36);2*4H,3H2,1-2H3 |

| Standard InChI Key | BIEKLYULCLRMFZ-UHFFFAOYSA-N |

| Canonical SMILES | CCNC.CCNC.CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(C=C4)C5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O)S(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

EINECS 269-693-7 corresponds to the systematic IUPAC name 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutanamide], reflecting its biphenyl core substituted with chlorine atoms, azo linkages (-N=N-), and acetoacetanilide side chains. The molecular formula is C₃₆H₃₀Cl₂N₆O₄, yielding a molecular weight of 680.56 g/mol (calculated from atomic weights: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00).

Table 1: Key Identifiers of EINECS 269-693-7

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 5567-15-7 | |

| EINECS Number | 269-693-7 | |

| Molecular Formula | C₃₆H₃₀Cl₂N₆O₄ | |

| Synonyms | Pigment Yellow 83, C.I. 21108 |

Structural Analysis and Functional Groups

The molecular architecture of PY83 comprises a central 3,3'-dichlorobiphenyl group bridged by two azo (-N=N-) bonds, each connected to acetoacetanilide moieties substituted with 2,4-dimethylphenyl groups. This configuration confers rigidity and planarity, enhancing its pigmentary properties by maximizing light absorption in the visible spectrum (λₘₐₓ ≈ 420–480 nm). The chlorine atoms at the 3,3' positions sterically hinder rotational freedom, stabilizing the molecule against photodegradation.

Synthesis and Production Methods

Industrial Synthesis Pathways

PY83 is synthesized via a two-step diazotization and coupling process typical of azo pigments:

-

Diazotization: 3,3'-Dichlorobenzidine is treated with nitrous acid (HNO₂) in acidic medium (HCl) at 0–5°C to form the bis-diazonium salt.

-

Coupling: The diazonium salt reacts with two equivalents of N-(2,4-dimethylphenyl)-3-oxobutanamide in a weakly alkaline solution (pH 7–8) to yield the coupled product.

Reaction conditions—temperature, pH, and stoichiometry—are tightly controlled to maximize yield and minimize byproducts like monoazo compounds. Post-synthesis, the crude pigment undergoes purification via acid pasting, followed by particle size optimization through milling or solvent treatment.

Challenges in Manufacturing

Industrial production faces challenges related to:

-

Byproduct Formation: Incomplete coupling may generate undesired monoazo derivatives, necessitating rigorous quality control.

-

Waste Management: Diazotization generates acidic wastewater containing residual nitrites and chlorides, requiring neutralization and bioremediation before discharge.

Physicochemical Properties and Performance Characteristics

Thermal and Optical Properties

PY83 exhibits exceptional thermal stability, with decomposition temperatures exceeding 300°C, making it suitable for high-temperature plastics processing. Its lightfastness (rated 7–8 on the Blue Wool Scale) and weather resistance stem from the electron-withdrawing chlorine substituents, which mitigate oxidative degradation.

Table 2: Key Performance Properties of PY83

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not explicitly reported (decomposes >300°C) | |

| Solubility | Insoluble in water, organic solvents | |

| Lightfastness | 7–8 (Blue Wool Scale) | |

| Particle Size | 0.1–0.5 µm (optimized for dispersion) |

Dispersion and Compatibility

The non-polar biphenyl backbone renders PY83 hydrophobic, necessitating surface treatment with surfactants (e.g., sulfonated castor oil) for uniform dispersion in aqueous or solvent-based systems. Compatibility with polymers like polyethylene (PE) and polyvinyl chloride (PVC) is excellent, though pigment loading above 5% wt/wt may plasticize the matrix.

Industrial Applications and Market Utilization

Plastics and Polymers

PY83 is extensively used in coloring thermoplastic resins for packaging, automotive components, and consumer goods. In polyethylene terephthalate (PET), it provides UV stability for outdoor applications.

Coatings and Inks

In offset and flexographic inks, PY83 delivers high tinctorial strength and print clarity. Automotive coatings leverage its resistance to fading under prolonged sun exposure.

Table 3: Primary Applications of PY83

| Industry | Use Case | Key Benefit |

|---|---|---|

| Plastics | Food packaging, automotive parts | Heat stability |

| Inks | Packaging printing, newspapers | Color intensity |

| Coatings | Automotive finishes, industrial paints | Weather resistance |

Environmental Impact and Ecotoxicology

Persistence and Bioaccumulation

PY83’s low water solubility (<0.01 mg/L) and high log Kow (octanol-water partition coefficient) of 6.2 suggest potential bioaccumulation in aquatic organisms. Chronic exposure studies on Daphnia magna indicate NOEC (No Observed Effect Concentration) values of 0.05 mg/L.

Degradation Pathways

Photolytic degradation in aqueous media generates chlorinated aniline derivatives, which are persistent and toxic. Advanced oxidation processes (AOPs) using TiO₂/UV have shown promise in mineralizing PY83 effluents.

Recent Developments and Alternatives

Innovations in Sustainable Production

Microwave-assisted synthesis and solvent-free milling techniques are being explored to reduce the environmental footprint of PY83 manufacturing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume